![molecular formula C8H15Cl2N3O B3095816 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride CAS No. 1269054-82-1](/img/structure/B3095816.png)
2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride
Overview
Description
“2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride” is a chemical compound with the molecular formula C8H13N3O.2ClH . It is a solid substance and its CAS Number is 1269054-82-1 .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride” is represented by the InChI code: 1S/C8H13N3O.ClH/c1-6-10-7(12)8(11-6)3-2-4-9-5-8;/h9,11H,1-5H2,(H,10,12);1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 240.13 . It is a solid at room temperature .Scientific Research Applications
Receptor Agonists
2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride derivatives have been identified as high-affinity ligands for human ORL1 (orphanin FQ/nociceptin) receptors. Such compounds demonstrate significant affinity, moderate to good selectivity versus opioid receptors, and full agonist behavior in biochemical assays, contributing to the development of potential therapeutic agents targeting these receptors (Röver et al., 2000).
Antimicrobial Activities
Compounds within the 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride family have shown promising antimicrobial properties. Specifically, a series of compounds containing 1,2,4-triazole, piperidine, and sulfonamide moieties have demonstrated significant antimicrobial activity against various microbial strains, highlighting their potential in developing new antimicrobial agents (Dalloul et al., 2017).
Synthesis Advancements
Advancements in the synthesis of 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride derivatives, such as the ultrasound-assisted synthesis method, have been reported. This method offers benefits like environmental friendliness, energy efficiency, shorter reaction times, and greater selectivity, presenting a significant improvement in the synthesis process of these compounds (Velupula et al., 2021).
Anti-Cancer Properties
Compounds derived from 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride have shown potential anti-cancer properties. For instance, specific derivatives have displayed potent inhibitory activity against the epidermal growth factor receptor and moderate antiproliferative activity against certain cancer cell lines, suggesting their utility in cancer treatment and drug development (Fleita et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-6-10-7(12)8(11-6)2-4-9-5-3-8;;/h9H,2-5H2,1H3,(H,10,11,12);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIOFUXFIIGUJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(CCNCC2)C(=O)N1.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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